An In-depth Technical Guide to Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate: Structure, Synthesis, and Applications
An In-depth Technical Guide to Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate, a bifunctional molecule of significant interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical structure, molecular properties, a robust synthetic pathway with mechanistic insights, and a discussion of its potential applications.
Chemical Structure and Physicochemical Properties
Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate is a molecule that incorporates a Boc-protected amine, a flexible pentyl ether linker, and a terminal aniline moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the construction of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutic agents.
The tert-butoxycarbonyl (Boc) group serves as a common and versatile protecting group for the primary amine, allowing for selective reactions at the aniline nitrogen.[1][2] The phenoxy-pentyl chain provides a flexible spacer, which can be crucial for optimizing the distance and orientation between two interacting moieties in a larger construct. The terminal aniline is a key functional handle for further chemical modifications, such as amide bond formation or diazotization reactions.
Molecular Structure
The chemical structure of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate is depicted below:
Caption: Chemical structure of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate.
Physicochemical Data
A summary of the key physicochemical properties of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate is provided in the table below. These values are calculated based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆N₂O₃ | Calculated |
| Molecular Weight | 294.39 g/mol | [3][4][5] |
| Appearance | Expected to be an off-white to yellow solid | - |
| Solubility | Soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | General knowledge of similar compounds |
| CAS Number | Not assigned | - |
Synthesis Protocol: A Two-Step Approach
The synthesis of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate can be efficiently achieved through a two-step synthetic sequence starting from commercially available precursors. The overall strategy involves a Williamson ether synthesis followed by the reduction of a nitro group.
Caption: Synthetic workflow for Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate.
Step 1: Williamson Ether Synthesis of Tert-butyl N-[5-(4-nitrophenoxy)pentyl]carbamate
Principle: The first step involves a nucleophilic substitution reaction, specifically a Williamson ether synthesis.[6][7] The phenoxide ion, generated in situ from 4-nitrophenol by a mild base, acts as a nucleophile and displaces the bromide from Tert-butyl N-(5-bromopentyl)carbamate to form the desired ether linkage.[8] The electron-withdrawing nitro group on the phenol enhances its acidity, facilitating the formation of the phenoxide.
Experimental Protocol:
-
To a solution of 4-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the phenoxide.
-
Add a solution of Tert-butyl N-(5-bromopentyl)carbamate (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Tert-butyl N-[5-(4-nitrophenoxy)pentyl]carbamate as a yellow solid.
Step 2: Reduction of the Nitro Group
Principle: The final step is the reduction of the aromatic nitro group to a primary amine.[9][10] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, with dihydrogen gas as the reductant.[11][12] This method is generally high-yielding and produces water as the only byproduct.
Experimental Protocol:
-
Dissolve the Tert-butyl N-[5-(4-nitrophenoxy)pentyl]carbamate (1.0 eq) obtained from the previous step in ethanol in a pressure vessel.
-
Carefully add 10% palladium on carbon (10% w/w) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate as an off-white or pale yellow solid. The product is often of sufficient purity for subsequent use, but can be further purified by recrystallization if necessary.
Applications in Drug Discovery and Development
The unique structural features of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate make it a highly valuable intermediate in the synthesis of various pharmaceutical agents.
Linker for PROTACs and Molecular Glues
The primary application of this molecule is as a linker in the design and synthesis of bifunctional molecules such as PROTACs. The Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine, which can then be coupled to a ligand for an E3 ubiquitin ligase.[13][14] The aniline moiety can be functionalized to attach a ligand for a target protein of interest. The pentoxy-phenyl linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: General workflow for utilizing the title compound in PROTAC synthesis.
Scaffold for Focused Compound Libraries
The aniline functionality can serve as a versatile starting point for the generation of focused libraries of compounds for structure-activity relationship (SAR) studies. Through reactions such as acylation, sulfonylation, or reductive amination, a diverse range of substituents can be introduced at this position, allowing for the exploration of the chemical space around a particular pharmacophore.
Safety and Handling
Standard laboratory safety precautions should be observed when handling Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate and the reagents used in its synthesis. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The reduction step involving hydrogen gas and a palladium catalyst should be conducted with appropriate care due to the flammable nature of hydrogen and the pyrophoric potential of finely divided palladium on carbon when dry.
Conclusion
Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate is a strategically designed bifunctional molecule with significant potential in medicinal chemistry and drug discovery. Its straightforward two-step synthesis from readily available starting materials makes it an accessible and valuable tool for researchers. The presence of orthogonally protected amino groups and a flexible linker provides the necessary handles for the construction of complex molecular architectures, particularly in the rapidly evolving field of targeted protein degradation.
References
-
Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Polshettiwar, V., & Varma, R. S. (2008). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ACS Omega, 3(10), 14775-14784.
- Krasznai, G., et al. (2019). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 21(11), 4213-4217.
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
DrugMapper. (n.d.). C16H26N2O3. Retrieved from [Link]
- Ito, H., et al. (2018).
-
Allen. (n.d.). Phenolic ethers (alkaryl ethers, ArOR) are prepared by. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
- Taylor & Francis Online. (2006). A Facile Reduction of Nitroarenes to Anilines Using FeCl3 · 6H2O/Indium.
-
Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis. Retrieved from [Link]
-
C&CS. (n.d.). Hydrogenation of nitro compounds to anilines. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Boc Protection Methods for Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- Royal Society of Chemistry. (2018).
-
YouTube. (2022, December 15). BOC Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
- ACS Publications. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 8(6), 939-941.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 27). BOC Deprotection. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Arches. (n.d.). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Retrieved from [Link]
-
MIT Open Access Articles. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Retrieved from [Link]
-
PubChem. (n.d.). Propoxycaine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DrugMapper [drugmapper.helsinki.fi]
- 4. Propoxycaine | C16H26N2O3 | CID 6843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. propoxycaine | 86-43-1 [chemicalbook.com]
- 6. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. allen.in [allen.in]
- 9. researchgate.net [researchgate.net]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
